molecular formula C5H9BrO2 B3240973 4-Bromopentanoic acid CAS No. 1450-80-2

4-Bromopentanoic acid

Cat. No.: B3240973
CAS No.: 1450-80-2
M. Wt: 181.03 g/mol
InChI Key: XILQGXZARXHSEI-UHFFFAOYSA-N
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Description

4-Bromopentanoic acid is an organic compound with the molecular formula C5H9BrO2. It is a derivative of pentanoic acid, where a bromine atom is substituted at the fourth carbon position. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopentanoic acid can be synthesized through the Hell-Volhard-Zelinskii (HVZ) reaction. This reaction involves the bromination of carboxylic acids at the alpha position using a mixture of bromine (Br2) and phosphorus tribromide (PBr3). The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound typically follows the same HVZ reaction pathway, with optimized conditions to ensure high yield and purity. The reaction is conducted under controlled temperatures and in the presence of suitable solvents to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like OH- or NH3 in aqueous or alcoholic solutions.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Substitution: Formation of 4-hydroxypentanoic acid or 4-aminopentanoic acid.

    Reduction: Formation of 4-bromopentanol.

    Oxidation: Formation of higher oxidation state products, though specific examples are less common.

Scientific Research Applications

4-Bromopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromopentanoic acid exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carboxylic acid group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformation being studied .

Comparison with Similar Compounds

4-Bromopentanoic acid can be compared with other brominated carboxylic acids, such as:

    2-Bromopentanoic acid: Bromine is substituted at the second carbon position.

    3-Bromopentanoic acid: Bromine is substituted at the third carbon position.

    5-Bromopentanoic acid: Bromine is substituted at the fifth carbon position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atom affects the compound’s chemical behavior and its applications in synthesis and research .

Properties

IUPAC Name

4-bromopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILQGXZARXHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314961
Record name 4-Bromopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-80-2
Record name 4-Bromopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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